1-[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one
Overview
Description
1-[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one is an organic compound that features a triazole ring and a chlorophenyl group. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes. The presence of the triazole ring imparts unique chemical properties, making it a valuable compound for research and development.
Mechanism of Action
Target of Action
Compounds containing 1,2,4-triazole scaffolds are known to interact with a variety of biological targets . They have been used in drug discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Mode of Action
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to various biological activities.
Biochemical Pathways
1,2,4-triazoles have been reported to exhibit a wide range of pharmaceutical activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds containing 1,2,4-triazole scaffolds have been reported to exhibit antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Preparation Methods
The synthesis of 1-[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one typically involves the nucleophilic substitution reaction of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole . This method is efficient and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and cost-effectiveness.
Chemical Reactions Analysis
1-[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The triazole ring and chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents, depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1-[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential anticonvulsant and antimicrobial activities.
Biology: The compound is studied for its biological activities, including its effects on various biological pathways and targets.
Industry: It is utilized in the development of agricultural fungicides and other industrial chemicals.
Comparison with Similar Compounds
1-[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one can be compared with other triazole-containing compounds, such as:
- 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-one
- 1-phenyl-2-(1H-triazol-1-yl)ethanol derivatives
These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific combination of the triazole ring and chlorophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-chloro-2-(1,2,4-triazol-1-yl)phenyl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-7(15)9-3-2-8(11)4-10(9)14-6-12-5-13-14/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUBTIGTLWIXQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2297609-50-6 | |
Record name | 1-[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.